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Compound Focus: Mequitamium lodide

CAS No.: 101396-42-3

Cat. No.: S534996

Property Description

Chemical Enantiomers of 1-methyl-3-(10H-phenothiazine-10-yImethyl)-1-
Description azoniabicyclo[2,2,2]octane iodide [1].

Absolute The more active dextrorotatory isomer is the (S)-(+)-enantiomer [1].

Configuration

Histamine The (S)-(+)-enantiomer is 10-fold more potent than the (R)-(-)-enantiomer [1].
Antagonism

Antimuscarinic Both enantiomers show equivalent activity in vitro [1].

Activity

Standard ADME & Pharmacokinetic Assay Protocols

For your research, here are detailed experimental protocols for key in vitro ADME assays, as established in
the Assay Guidance Manual [2]. You can apply these standard methods to characterize Mequitamium

Iodide.

e Lipophilicity (Log D7.4)
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o Purpose: Assess membrane penetration and distribution potential.

o Protocol: The "shake-flask" method. Dissolve the test compound in a 1:1 mixture of octanol
and phosphate buffer (pH 7.4). Shake for 3 hours to reach equilibrium. Measure the
concentration of the parent compound in each phase using LC-MS/MS. Log D is calculated as
log([compound]~octanol~ / [compound]~buffer~) [2].

o Test Article: 10 uM in triplicate.

o Controls: Testosterone (high Log D), Tolbutamide (low Log D).

e Thermodynamic Solubility

o Purpose: Determine the maximum concentration in solution to predict bioavailability.

o Protocol: Dissolve the compound in buffered solutions at different pH levels (e.g., 5.0, 6.2, 7.4).
Incubate for 18 hours to reach thermodynamic equilibrium. Measure the concentration of the
dissolved compound in the supernatant using UV spectrophotometry [2].

o Test Article: 1 uM in duplicate.

o Controls: Diclofenac (high solubility), Dipyridamole (low solubility).

e Hepatic Microsome Stability

o Purpose: Evaluate metabolic clearance and estimate in vivo half-life.

o Protocol: Incubate the test compound (typically 10 uM) with liver microsomes (e.g., human, rat)
in the presence of NADPH. Take samples at specific time points (e.g., t=0 and t=60 minutes).
Analyze the percentage of the parent compound remaining using LC-MS/MS. Results can be
reported as % metabolized or used to calculate intrinsic clearance and half-life [2].

o Test Article: 10 uM in triplicate, with and without NADPH cofactor.

This workflow outlines the key decision points for a tiered strategy in assessing a compound's ADME

properties and pharmacokinetics, from initial in vitro screening to comprehensive in vivo studies.
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In Vitro Assays

[ Lipophilicity (Log D) ] [ Thermodynamic Solubility j [ Hepatic Microsome Stability ] [ Plasma Protein Binding ]

Tier 1: In Vitro ADME Assessme

Lead Optimization
(SPR & SAR)

In Vivo Studies

Candidate Selection

for IND-Enabling Studies
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Two-tiered ADME/PK assessment workflow for lead compound optimization.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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